molecular formula C17H24O3 B1360706 7-(4-t-Butylphenyl)-7-oxoheptanoic acid CAS No. 898791-45-2

7-(4-t-Butylphenyl)-7-oxoheptanoic acid

Cat. No.: B1360706
CAS No.: 898791-45-2
M. Wt: 276.4 g/mol
InChI Key: WADGTQNUTOISTD-UHFFFAOYSA-N
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Description

7-(4-t-Butylphenyl)-7-oxoheptanoic acid is an organic compound with a complex structure that includes a heptanoic acid backbone and a 4-t-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-t-Butylphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-t-butylbenzaldehyde and heptanoic acid.

    Condensation Reaction: The 4-t-butylbenzaldehyde undergoes a condensation reaction with heptanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reaction mixture is processed in a single batch.

    Continuous Flow Reactors: These are employed for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions: 7-(4-t-Butylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

7-(4-t-Butylphenyl)-7-oxoheptanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of inflammatory disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-t-Butylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

    4-tert-Butylphenyl salicylate: Known for its anti-inflammatory activity.

    Phenylboronic acids: Used in organic synthesis and drug delivery.

Uniqueness: 7-(4-t-Butylphenyl)-7-oxoheptanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a heptanoic acid backbone and a 4-t-butylphenyl group makes it a valuable compound for various applications.

Properties

IUPAC Name

7-(4-tert-butylphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-17(2,3)14-11-9-13(10-12-14)15(18)7-5-4-6-8-16(19)20/h9-12H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADGTQNUTOISTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645426
Record name 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-45-2
Record name 4-(1,1-Dimethylethyl)-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-tert-Butylphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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